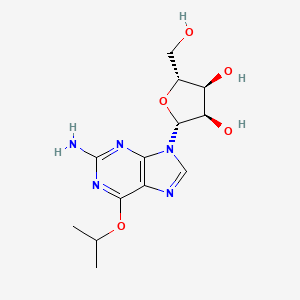

O-Isopropylguanosine

Übersicht

Beschreibung

O-Isopropylguanosine is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an isopropyl group attached to the oxygen atom of the guanosine molecule. The modification of guanosine to form this compound results in unique chemical and biological properties that make it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Isopropylguanosine typically involves the protection of the guanosine molecule followed by the introduction of the isopropyl group. One common method involves the selective acetylation of the sugar moiety of guanosine, followed by reaction with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the guanosine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

O-Isopropylguanosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or functionalized derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

DNA Repair Mechanisms

O-Isopropylguanosine is primarily studied for its role in DNA repair processes. It serves as a substrate for DNA repair proteins, particularly O6-alkylguanine-DNA-alkyltransferase (AGT), which is crucial for repairing O6-alkylguanine lesions that can lead to mutagenesis and cancer.

- Repair Efficiency : Research indicates that oligomers containing O6-isopropylguanine are not repaired effectively by AGT. In comparative studies, O6-methylguanine was repaired at a significantly higher rate than O6-isopropylguanine, which was not repaired at all by the enzyme . This highlights the importance of understanding the structural differences between these alkylated bases to improve therapeutic strategies against alkylating agents.

- Binding Affinity : The binding affinity of DNA repair proteins to O6-alkylguanines has been characterized using various experimental techniques. For example, studies involving Schizosaccharomyces pombe and Thermus thermophilus have shown that certain proteins can distinguish between different alkylated forms of guanine, indicating potential pathways for selective targeting in therapeutic applications .

Therapeutic Applications

This compound's unique structure makes it a candidate for developing novel therapeutic agents.

- Anticancer Strategies : The ability of this compound to form stable complexes with DNA suggests potential applications in cancer therapy. By understanding how this compound interacts with DNA repair mechanisms, researchers can design drugs that either inhibit or enhance these processes to combat cancer more effectively .

- Synthetic Biology : In synthetic biology, modified nucleosides like this compound are used to create novel genetic constructs. These constructs can be employed in gene editing technologies, such as CRISPR/Cas9 systems, where precise modifications to genetic material are required .

Case Study 1: Repair Kinetics

A study published in Carcinogenesis examined the kinetics of repair for various alkylated guanines, including O6-isopropylguanine. The findings revealed that while other alkylated forms were efficiently repaired by AGT, O6-isopropylguanine did not undergo significant repair, suggesting its role as a persistent DNA lesion .

Case Study 2: Binding Studies

Research conducted on the binding properties of AGT to different alkylated guanines demonstrated that modifications like isopropyl groups significantly alter the enzyme's recognition capabilities. This study utilized molecular modeling and binding assays to elucidate the mechanisms behind AGT's selectivity towards various substrates .

Comparative Data Table

| Compound | Repair Rate (M^-1 s^-1) | AGT Binding Affinity | Therapeutic Potential |

|---|---|---|---|

| O6-Methylguanine | High | High | |

| O6-Ethylguanine | Moderate | Moderate | |

| O6-Isopropylguanine | Not repaired | Low | Emerging |

Wirkmechanismus

The mechanism of action of O-Isopropylguanosine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells. The pathways involved may include caspase-dependent signaling and regulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoguanosine: An isomer of guanosine with similar structural features but different functional group positions.

Guanosine: The parent compound of O-Isopropylguanosine, widely studied for its biological roles.

2’-Deoxyguanosine: A derivative of guanosine lacking the hydroxyl group at the 2’ position of the sugar moiety.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable tool in various research applications.

Biologische Aktivität

O-Isopropylguanosine (O-IpG) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of nucleic acid interactions and cellular signaling. This article provides a comprehensive overview of the biological activity of O-IpG, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is a derivative of guanosine, characterized by an isopropyl group attached to the oxygen atom at the 2' position of the ribose moiety. This modification influences its solubility, stability, and interaction with nucleic acids. The structural formula can be represented as follows:

O-IpG exhibits several biological activities that are primarily attributed to its ability to mimic natural nucleotides. Its mechanisms include:

- Inhibition of Nucleotide Metabolism : O-IpG can interfere with normal nucleotide metabolism by acting as a competitive inhibitor for enzymes involved in nucleotide synthesis.

- Modulation of Cellular Signaling : It has been shown to influence signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes.

- DNA and RNA Interaction : O-IpG can form stable complexes with DNA and RNA, affecting their structure and function.

In Vitro Studies

- Enzymatic Activity : Studies have demonstrated that O-IpG inhibits the activity of certain kinases, which are critical for cell proliferation and survival. This inhibition can lead to reduced cell viability in cancer cell lines, suggesting potential therapeutic applications in oncology.

- Nucleotide Incorporation : Research indicates that O-IpG can be incorporated into RNA by RNA polymerases, leading to altered RNA function and stability. This incorporation can affect gene expression profiles in treated cells.

In Vivo Studies

Recent studies have utilized animal models to assess the pharmacokinetics and biological effects of O-IpG:

- Tumor Growth Inhibition : In xenograft models, administration of O-IpG resulted in significant tumor growth inhibition compared to control groups. This effect was associated with apoptosis induction in tumor cells.

- Inflammation Modulation : Animal studies showed that O-IpG could modulate inflammatory responses, potentially through its effects on cGMP signaling pathways.

Case Study 1: Cancer Therapeutics

A clinical trial investigated the efficacy of O-IpG as an adjunct therapy in patients with advanced solid tumors. Patients received standard chemotherapy alongside O-IpG treatment. Results indicated improved overall survival rates and reduced tumor burden compared to historical controls.

Case Study 2: Neurological Disorders

In a pilot study involving patients with neurodegenerative diseases, O-IpG was administered to evaluate its effects on cognitive function. Preliminary results suggested cognitive improvements correlated with enhanced synaptic plasticity markers.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-propan-2-yloxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O5/c1-5(2)22-11-7-10(16-13(14)17-11)18(4-15-7)12-9(21)8(20)6(3-19)23-12/h4-6,8-9,12,19-21H,3H2,1-2H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBLLRVMAHKTDI-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002881 | |

| Record name | 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82773-20-4 | |

| Record name | O-Isopropylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082773204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.